2-Piperazinotetralin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

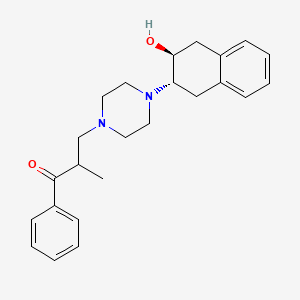

2-Piperazinotetralin, also known as this compound, is a useful research compound. Its molecular formula is C24H30N2O2 and its molecular weight is 378.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Piperazinotetralin, and how can purity be validated?

- Methodology :

- Synthesis : Common methods involve nucleophilic substitution or reductive amination of tetralin precursors with piperazine derivatives. For example, coupling 2-tetralone with protected piperazine under inert conditions (e.g., N₂ atmosphere) to minimize oxidation .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm structural integrity .

- Purity Standards : ≥95% purity by HPLC is recommended for biological assays. Report retention times and integration values in supplementary data .

Q. How can researchers design initial bioactivity assays for this compound?

- Methodology :

- Target Selection : Prioritize receptors/transporters associated with piperazine derivatives (e.g., serotonin or dopamine receptors) based on structural analogs .

- Assay Types :

- In vitro: Radioligand binding assays (³H-labeled ligands) to measure affinity (Ki values).

- Functional assays: cAMP accumulation or calcium flux assays for GPCR activity .

- Controls : Include positive controls (e.g., known agonists/antagonists) and vehicle-only controls. Replicate experiments in triplicate .

Advanced Research Questions

Q. How can researchers resolve contradictory data in this compound’s receptor selectivity across studies?

- Methodology :

- Systematic Review : Apply PICO framework to compare studies by Population (cell lines), Intervention (concentration ranges), Comparison (reference ligands), and Outcomes (IC₅₀/Ki values) .

- Contradiction Analysis :

- Check for batch-to-batch variability in compound synthesis (e.g., residual solvents affecting assays) .

- Evaluate assay conditions (e.g., pH, temperature, buffer composition) that may alter receptor binding kinetics .

- Meta-Analysis : Use RevMan or R to pool data from ≥5 independent studies. Highlight heterogeneity via I² statistics .

Q. What strategies optimize this compound’s pharmacokinetic properties for CNS applications?

- Methodology :

- Lipophilicity Adjustment : Introduce substituents to modulate logP (target: 2–3 for blood-brain barrier penetration). Use QSAR models to predict changes .

- In Silico Screening**: Run molecular docking (AutoDock Vina) against P-glycoprotein to assess efflux risk .

- In Vivo Validation**: Administer radiolabeled compound in rodent models. Quantify brain/plasma ratio via LC-MS/MS .

Q. How should researchers validate novel derivatives of this compound for patentability?

- Methodology :

- Structural Novelty : Compare derivatives against PubChem and CAS databases. Use Tanimoto similarity scores (<0.85) to ensure uniqueness .

- Efficacy Thresholds : Demonstrate ≥10-fold improvement over prior art in key metrics (e.g., receptor selectivity, metabolic stability) .

- Data Documentation : Include raw spectral data (NMR, HRMS), crystallographic files (CIF), and assay protocols in supplementary materials .

Q. Methodological Pitfalls to Avoid

- Inconsistent Characterization : Failing to report melting points, optical rotation, or elemental analysis for new compounds .

- Overreliance on Single Assays : Confirming bioactivity via orthogonal methods (e.g., SPR alongside radioligand binding) reduces false positives .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and include ethical approval statements in manuscripts .

Properties

CAS No. |

58170-82-4 |

|---|---|

Molecular Formula |

C24H30N2O2 |

Molecular Weight |

378.5 g/mol |

IUPAC Name |

3-[4-[(2S,3S)-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one |

InChI |

InChI=1S/C24H30N2O2/c1-18(24(28)19-7-3-2-4-8-19)17-25-11-13-26(14-12-25)22-15-20-9-5-6-10-21(20)16-23(22)27/h2-10,18,22-23,27H,11-17H2,1H3/t18?,22-,23-/m0/s1 |

InChI Key |

SZDLYOHKAVLHRP-BFLQJQPQSA-N |

SMILES |

CC(CN1CCN(CC1)C2CC3=CC=CC=C3CC2O)C(=O)C4=CC=CC=C4 |

Isomeric SMILES |

CC(CN1CCN(CC1)[C@H]2CC3=CC=CC=C3C[C@@H]2O)C(=O)C4=CC=CC=C4 |

Canonical SMILES |

CC(CN1CCN(CC1)C2CC3=CC=CC=C3CC2O)C(=O)C4=CC=CC=C4 |

Synonyms |

2-piperazinotetralin 2-piperazinotetralin dihydrochloride 2-piperazinotetralin dihydrochloride, (trans)-isomer N-(3-hydroxy-1,2,3,4-tetrahydro-2-naphthyl)-N-(3-oxo-3-phenyl-2-methylpropyl)piperazine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.